3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone
Overview
Description
3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone: is an organic compound that features a trifluoromethyl group attached to a propiophenone backbone, with a 1,3-dioxane ring as a substituent
Mechanism of Action
Target of Action
Compounds with similar structures, such as ssr411298, have been found to inhibit fatty acid amide hydrolase (faah), an enzyme responsible for the degradation of endocannabinoids .
Mode of Action
If it acts similarly to ssr411298, it may inhibit faah, leading to increased levels of endocannabinoids . This could result in enhanced endocannabinoid signaling, which is known to regulate several physiological processes, including appetite, cognition, anxiety, mood, and pain .
Biochemical Pathways
If it acts similarly to ssr411298, it may affect the endocannabinoid system by inhibiting faah and thereby increasing endocannabinoid levels . This could potentially affect downstream signaling pathways regulated by endocannabinoids.
Result of Action
If it acts similarly to ssr411298, it may lead to enhanced endocannabinoid signaling, which could potentially have various physiological effects, depending on the specific endocannabinoid pathways affected .
Biochemical Analysis
Biochemical Properties
3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.
Cellular Effects
The effects of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to either inhibition or activation of these biomolecules . For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other substrates. Additionally, 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, with certain dosages required to elicit specific biochemical and cellular responses. Toxicity studies have shown that high doses of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone can result in liver and kidney damage, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacological and toxicological properties.
Transport and Distribution
Within cells and tissues, 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone within tissues is influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
The subcellular localization of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone is critical for its activity and function. The compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications play a role in directing 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone to these specific compartments, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The trifluoromethylpropiophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propiophenone moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the propiophenone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and as a protecting group for carbonyl compounds.
Biology: In biological research, it can be used as a probe to study enzyme-catalyzed reactions involving dioxane rings or trifluoromethyl groups.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other materials with specific properties imparted by the dioxane ring and trifluoromethyl group.
Comparison with Similar Compounds
1,3-Dioxane derivatives: Compounds with similar dioxane rings but different substituents.
Trifluoromethylpropiophenone derivatives: Compounds with the trifluoromethylpropiophenone moiety but different substituents on the aromatic ring.
Uniqueness: The combination of the 1,3-dioxane ring and the trifluoromethylpropiophenone moiety makes this compound unique. The dioxane ring provides stability and rigidity, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJXKDYIORVOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645944 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-55-5 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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